Product packaging for d5-Linalool(Cat. No.:)

d5-Linalool

Cat. No.: B12374167
M. Wt: 159.28 g/mol
InChI Key: CDOSHBSSFJOMGT-JVWKMBIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

d5-Linalool is a deuterium-labeled analog of linalool (3,7-dimethyl-1,6-octadien-3-ol), a monoterpene alcohol found in numerous aromatic plants such as lavender, coriander, and basil . This stable isotopologue is primarily used as an internal standard in analytical chemistry, enabling accurate quantification of native linalool in complex matrices via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) . The incorporation of five deuterium atoms provides a distinct mass shift that avoids interference during mass spectrometric analysis, ensuring high precision and reliability in research applications. In scientific investigations, linalool has demonstrated significant antimicrobial properties. Research indicates it exhibits strong bactericidal effects against Escherichia coli, including strains that form biofilms and produce extended-spectrum β-lactamase (ESBL) . The proposed mechanism involves disrupting bacterial cell membranes, leading to leakage of intracellular contents such as proteins and nucleic acids, and suppression of key virulence factors like exopolysaccharide production and pgaABCD gene expression, which are crucial for biofilm formation . Furthermore, linalool is noted for its multifaceted bioactivities, which include anti-inflammatory, antioxidant, and neuroprotective effects in preclinical models . It is important to note that this product, this compound, is intended for use as a laboratory chemical in research and development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet (MSDS) prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B12374167 d5-Linalool

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

159.28 g/mol

IUPAC Name

4,4-dideuterio-7-methyl-3-(trideuteriomethyl)octa-1,6-dien-3-ol

InChI

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i4D3,8D2

InChI Key

CDOSHBSSFJOMGT-JVWKMBIZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C=C)(C([2H])([2H])CC=C(C)C)O

Canonical SMILES

CC(=CCCC(C)(C=C)O)C

Origin of Product

United States

Synthetic Pathways and Advanced Preparation of D5 Linalool

Chemical Synthesis Approaches for Linalool (B1675412) and its Deuterated Variants

Chemical synthesis provides a direct and controllable means of producing d5-linalool. These methods can be broadly categorized into de novo synthesis, starting from simple molecules, and semi-synthetic routes that modify existing precursors.

De Novo Synthesis Strategies

De novo synthesis of linalool involves constructing the carbon skeleton from basic chemical building blocks. While specific examples for this compound are not extensively detailed in the provided results, the general principles of terpene synthesis apply. These routes often involve multi-step reactions, including carbon-carbon bond formation and functional group manipulations. For instance, the synthesis of linalool can be achieved through the pyrolysis of 2-pinanol, which is derived from pinene. wikipedia.org The introduction of deuterium (B1214612) atoms would require the use of deuterated reagents at specific steps in the synthesis to achieve the desired this compound structure.

Semi-Synthetic Routes from Precursors (e.g., terpenes, other alcohols)

Semi-synthetic approaches offer a more direct route to this compound by modifying naturally abundant terpenes or other suitable alcohol precursors. wikipedia.org For example, regio-selectively deuterated compounds have been synthesized to investigate their bioconversion in plants like Syringa vulgaris L. frontiersin.orgnih.gov One documented synthesis of a deuterated linalool derivative involved starting from (3R)-(-)-linalyl acetate (B1210297) to prepare (4R)-(-)-4-acetyl-3-methyl-5-hexenal, which was then used to synthesize (2E,6R)-(-)-2,6-dimethyl-2,7-[1,1-2H2]octadiene-1,6-diol. oup.com This highlights the potential to introduce deuterium at specific positions through carefully designed reaction sequences. The Wittig reaction has been noted as a superior method for synthesizing optically active diols in this context. oup.com

Biosynthetic Pathways and Enzymatic Synthesis of Linalool and its Deuterated Analogs

Biosynthetic routes leverage the natural machinery of plants and microorganisms to produce linalool. By manipulating these pathways, it is possible to generate deuterated analogs like this compound.

Precursor Incorporation via Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

In higher plants and some microorganisms, two primary pathways supply the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), for terpene biosynthesis: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. tandfonline.comresearchgate.netmdpi.com Both pathways can contribute to the biosynthesis of major isoprenoid classes. researchgate.net The de novo biosynthesis of monoterpenes, such as linalool, in grapes predominantly occurs via the MEP pathway. researchgate.net

Feeding experiments with deuterium-labeled precursors have been instrumental in elucidating these pathways. For example, studies using [5,5-2H2]-1-deoxy-D-xylulose have demonstrated its incorporation into linalool, confirming the role of the MEP pathway. researchgate.netmdpi.com Similarly, the incorporation of deuterium-labeled precursors has been used to study the metabolic pathways of linalool and its derivatives in various plants. frontiersin.orgnih.gov In some systems, there is evidence of crosstalk between the MVA and MEP pathways, where precursors from the MVA pathway can be transported into the plastids. tandfonline.comresearchgate.net

Catalytic Role of Linalool Synthases (LIS and R-LIS) in Enantioselective Production

The final step in linalool biosynthesis is catalyzed by the enzyme linalool synthase (LIS), which converts geranyl diphosphate (GPP) into linalool. wikipedia.orgnih.gov Linalool exists as two enantiomers, (S)-linalool and (R)-linalool, which are produced by different stereospecific linalool synthases, often denoted as S-LIS and R-LIS, respectively. mdpi.comoup.com

For example, in Arabidopsis thaliana, two distinct linalool synthases, TPS10 and TPS14, produce (R)-linalool and (S)-linalool, respectively. oup.comnih.gov Similarly, in the tea plant Camellia sinensis, both CsRLIS and CsSLIS have been identified, with CsRLIS being responsible for the production of the minor (R)-linalool isomer. nih.gov The catalytic efficiency of these enzymes can vary significantly, influencing the enantiomeric ratio of linalool produced in the plant. nih.gov The functional characterization of these enzymes is often performed by expressing them in heterologous systems like Escherichia coli and analyzing the products. researchgate.net

The table below summarizes key linalool synthases and their products.

Enzyme NameOrganismProduct(s)
TPS10Arabidopsis thaliana(-)-(3R)-linalool oup.com
TPS14Arabidopsis thaliana(+)-(3S)-linalool oup.com
CsRLISCamellia sinensis(R)-linalool nih.gov
CsSLISCamellia sinensis(S)-linalool nih.gov
AaLS1Actinidia arguta(S)-(+)-linalool researchgate.net
VvRILinNerVitis viniferaLinalool, Nerolidol (B1678203) mdpi.com

Engineered Biosynthesis in Heterologous Systems (e.g., Escherichia coli)

Metabolic engineering of microorganisms like Escherichia coli and yeast offers a promising platform for the sustainable production of linalool and its deuterated analogs. genscript.comnih.govresearchgate.net By introducing a heterologous linalool biosynthesis pathway, these microbes can be programmed to convert simple carbon sources like glucose into linalool. genscript.comnih.govresearchgate.net

A common strategy involves expressing a geranyl diphosphate synthase (GPPS) and a linalool synthase (LIS) in the host organism. genscript.comnih.gov For instance, co-expression of GPPS2 from Abies grandis and LIS from Actinidia arguta in E. coli has been shown to improve linalool production. genscript.comnih.gov Further enhancements can be achieved by overexpressing other enzymes in the pathway, such as isopentenyl diphosphate isomerase (Idi). genscript.comnih.gov To produce this compound, the engineered microbes would need to be cultured in a medium containing a deuterated precursor, such as d-glucose-d7.

The table below outlines key enzymes and their roles in engineered linalool biosynthesis.

EnzymeSource OrganismRole in Engineered Pathway
GPPS2Abies grandisGeranyl diphosphate synthesis genscript.comnih.gov
LISActinidia argutaLinalool synthesis genscript.comnih.gov
IdiEscherichia coliIsomerization of isopentenyl diphosphate genscript.comnih.gov
tHMGRSaccharomyces cerevisiaeMevalonate pathway enzyme acs.org

Laboratory-Scale Preparation and Isotopic Enrichment of this compound for Research Purposes

The laboratory-scale synthesis of this compound is primarily driven by its application as an internal standard in analytical chemistry, particularly for Stable Isotope Dilution Assays (SIDA). researchgate.netresearchgate.net The introduction of five deuterium atoms into the linalool structure creates a molecule that is chemically identical to its non-deuterated counterpart but has a distinct, higher molecular weight. This mass difference is crucial for mass spectrometry-based quantification, as it allows for precise differentiation between the analyte (linalool) and the spiked internal standard (this compound), thereby correcting for sample loss or matrix effects during analysis. researchgate.netfmach.it

Synthetic Strategies and Isotopic Enrichment

While specific, proprietary synthesis routes are common, general methods for deuteration are well-established in organic chemistry. resolvemass.ca The preparation of deuterated compounds often involves techniques such as hydrogen-deuterium exchange reactions, catalytic isotope exchange, or the use of deuterated reagents in a synthetic sequence. resolvemass.cawipo.int

One plausible pathway for the synthesis of deuterated linalool involves the catalytic hydrogenation of a suitable precursor, such as dehydrolinalool. chemicalbook.com In this approach, deuterium gas (D₂) would be used in place of hydrogen gas (H₂) in the presence of a catalyst.

Another general strategy involves the deuteration of halides using a deuterium source like deuterium oxide (D₂O) or a deuterated solvent under the influence of a photocatalyst. wipo.int Such methods offer high selectivity and can be performed under mild reaction conditions. wipo.int The synthesis of related deuterated standards, such as deuterated isohumulones for brewing analysis, has been achieved by carrying out isomerization reactions in deuterated solvents with appropriate reagents, demonstrating a common principle for isotope incorporation. umsl.edu

The primary goal of these syntheses is to achieve high isotopic enrichment, ensuring that the resulting this compound has a purity sufficient for its role as an internal standard. Commercial suppliers often provide this compound with high levels of isotopic purity. medchemexpress.com

Research Findings and Applications

The utility of deuterated linalool, including this compound, is extensively documented in food and beverage science. For instance, a stable isotope dilution assay was developed for the quantification of linalool enantiomers in beer using a synthesized deuterated linalool standard. researchgate.net This method, which combines solid-phase microextraction (SPME) with gas chromatography-tandem mass spectrometry (GC-MS/MS), provides exact and reliable data, independent of many sampling parameters. researchgate.net The use of this compound as an internal standard is critical for accurately measuring the concentration of aroma-active compounds, which can vary significantly based on raw materials and processing techniques. researchgate.netresearchgate.net

Research in wine analysis has similarly employed d5-labeled standards for quantifying key aroma compounds. For example, d5-rotundone was used as an internal standard for the analysis of rotundone (B192289) in wine, utilizing tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for selective and sensitive quantification. fmach.it This highlights the broader applicability of the SIDA principle, for which this compound is a valuable tool. The stability and unique spectroscopic signature of deuterated compounds make them indispensable for advanced analytical applications. resolvemass.ca

Data Tables

Table 1: General Properties of Deuterated Linalool Standards This table provides representative data for commercially available deuterated linalool, which may vary by supplier.

PropertyValueSource
Compound Name Linalool-d5
CAS Number 159592-39-9
Molecular Formula C₁₀H₁₃D₅O medchemexpress.com
Application Internal standard for mass spectrometry resolvemass.ca
Storage -20°C to -80°C for long-term stability medchemexpress.com

Table 2: Conceptual Synthetic Step for Isotopic Labeling This table outlines a conceptual reaction for introducing deuterium, based on established chemical transformations. Specific conditions would require laboratory optimization.

StepReactantsReagents/ConditionsProductPurpose
Catalytic Deuteration DehydrolinaloolDeuterium gas (D₂), Lindlar catalyst (e.g., Palladium on CaCO₃, poisoned with lead)(d2)-LinaloolSelective reduction of the alkyne to a deuterated alkene. Further steps would be required to achieve d5 substitution.

Table 3: Application of this compound in Stable Isotope Dilution Assays (SIDA) This table summarizes the role and parameters of this compound in a typical research application for quantification.

ParameterDescriptionResearch Context
Technique Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MSQuantification of hop-derived aroma compounds in beer. researchgate.net
Internal Standard This compoundAdded to samples prior to extraction to account for variability and matrix effects. researchgate.netresearchgate.net
Quantification Based on the ratio of the mass-to-charge (m/z) signal of the target analyte (linalool) to the this compound standard.Enables rapid, reliable, and accurate quantification of linalool across a wide concentration range. researchgate.net
Advantage Yields exact data independently from headspace sampling parameters like exposure time or the ionic strength of the solution. researchgate.netCrucial for ensuring the precision and comparability of results in complex matrices. researchgate.net

Advanced Analytical Methodologies Employing D5 Linalool

Quantitative Analysis by Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is a powerful technique for the accurate quantification of trace compounds in complex matrices. researchgate.net The use of a stable isotope-labeled internal standard, such as d5-linalool, is central to the success of this method.

The fundamental principle of SIDA lies in the addition of a known quantity of a stable isotope-labeled standard to a sample prior to analysis. researchgate.net this compound, being chemically identical to natural linalool (B1675412), behaves similarly during extraction, derivatization, and chromatographic separation. researchgate.net This co-elution ensures that any variations or losses of the analyte during sample preparation are mirrored by the internal standard. researchgate.netresearchgate.net Consequently, the ratio of the analyte to the isotopically labeled standard remains constant, enabling highly accurate and precise quantification, even in complex matrices like beer, wine, and coffee, where matrix effects can significantly hinder reliable measurements. researchgate.netuq.edu.au The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement, leading to more reliable results. researchgate.netresearchgate.net

The robustness and reliability of SIDA methods employing this compound have been extensively validated across a variety of research samples. researchgate.netresearchgate.net Validation studies typically demonstrate excellent linearity of calibration curves, high recovery rates, and low relative standard deviations (RSDs), confirming the accuracy and precision of the method. tandfonline.comtandfonline.com For instance, a headspace solid-phase microextraction (HS-SPME) method coupled with SIDA has been successfully validated for the quantification of linalool in different beer types, from light lagers to dry-hopped ales, showcasing the method's robustness across diverse matrices. researchgate.netx-mol.net The method's ability to provide consistent and accurate results, even with variations in experimental conditions, underscores its suitability for routine quality control and research applications. researchgate.nettandfonline.com

Table 1: Validation Parameters for SIDA Method using this compound in Beer Analysis

ParameterResultReference
Linearity (R²)> 0.99 tandfonline.comtandfonline.com
Recovery> 90% tandfonline.comtandfonline.com
Relative Standard Deviation (RSD)< 3.5% tandfonline.comtandfonline.com
ApplicationLight hopped lagers, dry-hopped ales researchgate.netx-mol.net

Internal Standardization for Accurate Quantification in Complex Matrices

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly when coupled with chromatographic separation, is the cornerstone of analytical methods utilizing this compound. The mass difference between this compound and its native form allows for their distinct detection and quantification.

Gas chromatography is an ideal technique for separating volatile compounds like linalool from complex mixtures. researchgate.netresearchgate.net When coupled with a mass spectrometer (GC-MS), it allows for both the identification and quantification of linalool. The use of this compound as an internal standard in GC-MS analysis significantly improves quantitative accuracy. hopsteiner.deunimi.it In a typical GC-MS setup, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific mass-to-charge (m/z) ratios corresponding to linalool and this compound. scribd.com

Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by performing a second stage of mass analysis. researchgate.netscribd.com In this technique, a specific precursor ion for both linalool and this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. scribd.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, leading to lower limits of detection and quantification. mdpi.com For example, specific transitions such as m/z 74 → 46 and 98 → 79 have been described for this compound. scribd.com A validated HS-SPME-GC-MS/MS method using this compound has been shown to be effective for the analysis of 16 hop aroma compounds in beer over a wide concentration range. researchgate.netx-mol.net

Table 2: GC-MS/MS Transitions for Linalool and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)ApplicationReference
Linalool137.195.1Quantification in human serum mdpi.com
This compound7446Fragmentation Pattern Analysis scribd.com
This compound9879Fragmentation Pattern Analysis scribd.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the confident identification of metabolites in complex biological samples. researchgate.netnih.gov In metabolite profiling studies, HRMS can distinguish between compounds with very similar masses, a task that is challenging for standard resolution mass spectrometers. nih.gov When profiling linalool metabolites, the use of this compound can aid in tracking the metabolic fate of linalool. By comparing the mass spectra of samples from subjects exposed to this compound with control samples, researchers can identify metabolites that retain the deuterium (B1214612) label. This approach helps in the structural elucidation of metabolites and provides insights into biotransformation pathways. nuvisan.compharmaron.com The combination of HRMS with liquid chromatography (LC-HRMS) is a powerful tool for comprehensive metabolite profiling, offering enhanced detection and resolution of molecular species in complex mixtures. researchgate.net

Isotope-coding derivatization is a strategy employed to improve the sensitivity and accuracy of MS-based quantification, particularly for compounds that exhibit poor ionization efficiency. researchgate.netnih.gov In this approach, the analyte and a deuterated internal standard are derivatized with a reagent that enhances their signal in the mass spectrometer. While not a direct application of this compound itself, the principle is highly relevant. A derivatizing agent containing a stable isotope tag (e.g., deuterium) is used to label the analyte. A corresponding non-labeled derivatizing agent is used for the standard. This creates a pair of compounds that are chemically identical but have a known mass difference, allowing for ratiometric quantification. This technique has been shown to significantly increase detection sensitivity, in some cases by over 100-fold. researchgate.net This principle, known as differential isotope labeling, can be applied to various classes of compounds and is a powerful tool for quantitative profiling in complex matrices. nih.gov

High-Resolution Mass Spectrometry for Metabolite Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures and studying reaction mechanisms. The use of isotopically labeled compounds like this compound significantly expands the capabilities of NMR analysis. rsc.org The substitution of hydrogen with deuterium alters the spectroscopic properties of the molecule, providing a unique window into its chemical and biological transformations. rsc.org

Structural Characterization of Labeled Compounds

The structural integrity and the precise location of the deuterium atoms in this compound are unequivocally confirmed using NMR spectroscopy. The synthesis of deuterated standards, including this compound, is a common practice in analytical chemistry, and their subsequent characterization by NMR is a mandatory step to ensure their suitability for quantitative or mechanistic studies. researchgate.netx-mol.net

The replacement of protons with deuterium atoms leads to predictable changes in NMR spectra. In ¹H NMR, the signals corresponding to the positions of deuterium atoms disappear, simplifying the spectrum and aiding in signal assignment. rsc.orgresearchgate.net Conversely, ²H NMR spectroscopy allows for the direct observation of the deuterium nuclei, confirming the location of the labels. rsc.orgresearchgate.net

Furthermore, the presence of deuterium affects the ¹³C NMR spectrum. Carbon atoms bonded to deuterium exhibit a characteristic splitting pattern due to C-D coupling and a change in signal intensity. rsc.org This information is crucial for verifying the position of isotopic labeling. Advanced NMR experiments can provide even more detailed structural information on linalool and its derivatives, confirming molecular configurations and interactions. nih.govoup.comnih.gov

Table 1: Expected Effects of Deuterium Labeling on NMR Spectra of Linalool

NMR TechniqueObserved Effect in this compound (compared to unlabeled Linalool)Reference
¹H NMR Disappearance of proton signals at the sites of deuteration. rsc.orgresearchgate.net
²H NMR Appearance of signals corresponding to the deuterium labels. rsc.orgresearchgate.net
¹³C NMR Splitting of carbon signals directly bonded to deuterium (C-D coupling); potential for isotope-induced shifts on neighboring carbons. rsc.org

This table is generated based on established principles of NMR spectroscopy with isotopically labeled compounds.

Mechanistic Studies through Deuterium-Induced Shifts and Coupling

Isotopically labeled compounds are instrumental in elucidating reaction pathways and biological transformations. nih.gov The use of this compound allows researchers to trace the molecule's fate in complex systems, providing critical mechanistic and stereochemical insights. rsc.org

One key application is in studying enantioselective biosynthesis. For instance, researchers incubated Actinidia chrysantha flowers, which almost exclusively produce (S)-linalool, with racemic this compound (rac-d5-linalool). researchgate.net By analyzing the resulting deuterated linalool oxides, they found that the plant preferentially processed the (S)-isomer, demonstrating the enzyme's stereoselectivity. In contrast, Actinidia polygama flowers were less discriminating and processed significant amounts of both d5-(R)- and d5-(S)-linalool. researchgate.net

Deuterium-induced shifts (DIS), also known as isotope shifts, are small changes in the chemical shift of a nucleus (like ¹³C) upon isotopic substitution in a neighboring position. rsc.org These shifts are sensitive to the molecular environment and can provide subtle information about molecular structure, conformation, and intermolecular interactions. copernicus.org While direct studies detailing deuterium-induced shifts specifically for this compound are not prevalent in the provided context, the principle is a cornerstone of mechanistic NMR studies. nih.gov The analysis of coupling constants, or their absence where a proton is replaced by deuterium, further helps in confirming molecular connectivity and tracking reaction progress. rsc.orgorgchemboulder.com

Integration with Chromatographic Separation Techniques

The combination of this compound with chromatographic methods, particularly gas chromatography (GC), has revolutionized the quantitative analysis of volatile compounds in complex mixtures. Its use as an internal standard is paramount for achieving accuracy and reliability. reddit.com

Solid Phase Microextraction (SPME) for Volatile Compound Analysis

Solid Phase Microextraction (SPME) is a widely used solvent-free sample preparation technique for extracting volatile and semi-volatile compounds from a sample matrix. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a sensitive analytical method. ed.gov However, the technique can be prone to variability from matrix effects and experimental conditions. researchgate.net

The use of a stable isotope-labeled internal standard (SIDA), such as this compound, is the gold standard for correcting these issues. mdpi.com Because this compound has nearly identical physicochemical properties to its unlabeled counterpart, it co-extracts with the same efficiency and experiences the same matrix effects. reddit.com This allows it to accurately compensate for variations during sample preparation and analysis, leading to highly reliable quantification. ed.govresearchgate.net

This approach has been successfully applied to quantify linalool and other key aroma compounds in complex beverages like beer and wine. researchgate.netx-mol.netsemanticscholar.org For example, a validated headspace SPME-GC-MS/MS method used synthesized this compound to enable rapid and reliable quantification of 16 hop-derived aroma compounds in beer across a wide concentration range. researchgate.netx-mol.netscribd.com

Table 2: Research Findings on this compound in SPME-GC-MS Analysis

Research AreaMatrixTarget AnalytesKey FindingReference
Hop Aroma in BeerBeerTerpenes, Terpenoids, EstersThis compound, as a stable isotope labeled standard, enabled rapid and reliable quantification of 16 selected hop aroma compounds. researchgate.netx-mol.net
Wine VolatilesWineFermentation Volatilesd3-Linalool was used as a deuterated internal standard to spike samples prior to SPME-GC-MS analysis to quantify esters and other volatiles. semanticscholar.org
Undergraduate ExperimentEssential OilsLinaloolAn internal standard method using SPME-GC-MS proved highly effective for quantifying linalool, with excellent linearity (R² ≥ 0.98). ed.govresearchgate.net

Chiral Chromatography for Enantiomeric Distribution Studies

Linalool is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-(-)-linalool and (S)-(+)-linalool. gcms.cz These enantiomers often possess distinct odors and biological activities, making their individual separation and quantification essential. Chiral gas chromatography is the technique of choice for separating enantiomers of volatile compounds. gcms.czlcms.czhplc.sk

The use of deuterated linalool as an internal standard is particularly advantageous in chiral analysis. It allows for the precise quantification of each individual enantiomer, which can be challenging due to the complexity of matrices like essential oils. scielo.brnih.gov A stable isotope dilution assay was developed specifically for quantifying both linalool enantiomers in beer, utilizing synthesized deuterated linalool as the internal standard in conjunction with SPME and chiral GC analysis. researchgate.net

Furthermore, deuterated racemic linalool can be used in metabolic studies to investigate the stereochemical preferences of enzymes. As seen in the study on kiwifruit flowers, rac-d5-linalool was used to trace the enantioselective conversion of linalool into linalool oxides. researchgate.net The analysis by enantioselective GC allowed researchers to distinguish between the metabolic products derived from the (R)- and (S)-deuterated precursors. researchgate.net

Table 3: Enantiomeric Ratios of Linalool in Actinidia Species

Actinidia Species and Genotype(R):(S) Enantiomeric RatioReference
A. arguta 'Hortgem Tahi' (2001)80:20 researchgate.net
A. arguta 'Hortgem Tahi' (2002)59:41 researchgate.net
A. arguta 5a clone 1 (2001)8:92 researchgate.net
A. arguta 5a clone 1 (2004)0:100 researchgate.net
A. arguta 5a clone 1 (2005)2:98 researchgate.net
A. chrysanthaAlmost exclusively (S)-linalool researchgate.net
A. polygamaAlmost exclusively (S)-linalool researchgate.net

This table highlights the variability in enantiomeric ratios found in nature, underscoring the importance of chiral analysis for which this compound is a critical tool.

Mechanistic Investigations Utilizing D5 Linalool in Non Human Biological Systems

Elucidation of Biosynthetic Pathways in Plants and Microorganisms

The use of d5-linalool and its labeled precursors has been pivotal in mapping the intricate biosynthetic routes of monoterpenoids in various non-human biological systems.

Stable isotope labeling is a cornerstone technique for delineating metabolic pathways. By administering a labeled precursor to a biological system, scientists can follow the label's journey into subsequent products, thereby confirming precursor-product relationships and quantifying the flow, or flux, through different metabolic branches.

In studies of monoterpene biosynthesis, isotopically labeled geranyl diphosphate (B83284) (GPP), the universal precursor to monoterpenes, is often utilized. When a plant or microbial culture capable of producing linalool (B1675412) is supplied with a deuterated GPP analog, the subsequent analysis of the volatile compounds can reveal the extent of its incorporation into linalool. The detection of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) provides direct evidence that GPP is converted to linalool by the enzyme linalool synthase (LIS).

Furthermore, metabolic flux analysis (MFA) leverages this technique to quantify the efficiency and rate of specific pathways. By measuring the ratio of labeled to unlabeled product over time, researchers can model the dynamics of terpenoid metabolism, identifying rate-limiting steps and understanding how metabolic resources are partitioned between competing pathways under various physiological or environmental conditions.

Table 1: Hypothetical Results of a Precursor Feeding Experiment in a Linalool-Producing Plant Species

This table illustrates how feeding a deuterated precursor allows researchers to quantify its incorporation into the final product, confirming the metabolic link.

Precursor AdministeredAnalyte MeasuredIsotopic Label Detected?Calculated Incorporation Efficiency (%)Interpretation
d5-Geranyl Diphosphate (d5-GPP)LinaloolYes (this compound)35%Confirms the direct conversion of GPP to linalool via the active LIS enzyme.
d5-Geranyl Diphosphate (d5-GPP)Myrcene (B1677589)Yes (d5-Myrcene)15%Indicates a metabolic branch point where GPP is also used by myrcene synthase.
Unlabeled Glucose (Control)LinaloolNo (Unlabeled Linalool only)N/ABaseline production from the organism's primary metabolism.

Many biological reactions are stereospecific, meaning enzymes preferentially act on one enantiomer (chiral form) of a substrate. Linalool exists as (R)-(-)-linalool and (S)-(+)-linalool. The use of racemic this compound (rac-d5-linalool), a 50:50 mixture of the two labeled enantiomers, is a powerful method for investigating the enantioselectivity of downstream enzymatic conversions.

For example, plants such as grapevines (Vitis vinifera) and camphor (B46023) trees (Cinnamomum camphora) are known to convert linalool into furanoid and pyranoid forms of linalool oxide. To probe the mechanism of this cyclization, researchers can expose plant tissues or cell cultures to rac-d5-linalool. By analyzing the enantiomeric composition of the remaining this compound substrate and the newly formed this compound oxide products, the preference of the involved cytochrome P450 enzymes can be determined.

If the enzymes preferentially convert one enantiomer (e.g., (S)-d5-linalool), the remaining unreacted substrate will become enriched in the other enantiomer ((R)-d5-linalool). Concurrently, the product ((S)-d5-linalool oxide) will exhibit high enantiomeric purity. This approach provides definitive proof of an enantioselective biotransformation process.

Table 2: Enantioselective Conversion of rac-d5-Linalool in a Plant System

This table demonstrates how analyzing the enantiomeric excess (ee) of substrate and product reveals the stereopreference of the metabolic enzymes.

CompoundTime PointEnantiomeric Excess (ee %)Dominant EnantiomerConclusion
This compound (Substrate)Initial (t=0)0%N/A (Racemic)The experiment started with an equal mixture of (R) and (S) enantiomers.
Final (t=24h)68%(R)-d5-LinaloolThe (S)-enantiomer was preferentially consumed by the plant's enzymes.
This compound Oxide (Product)Initial (t=0)N/AN/ANo product was present at the start.
Final (t=24h)>95%(S)-d5-Linalool OxideThe conversion is highly enantioselective, producing almost pure (S)-oxide from the (S)-linalool substrate.

Isotopically labeled substrates like this compound are crucial for studying the precise chemical steps of an enzymatic reaction. A key application is the measurement of the Kinetic Isotope Effect (KIE), which compares the reaction rate of a labeled substrate to its unlabeled counterpart. Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, a slower reaction rate with the deuterated substrate indicates that the breaking of this specific bond is part of the rate-determining step of the reaction.

This has been applied to enzymes involved in linalool metabolism, such as the linalool dehydrogenase (LinD) from the bacterium Castellaniella defragrans. LinD catalyzes the oxidation of linalool. By comparing the kinetic parameters (Km, Vmax) for the oxidation of natural linalool versus this compound (specifically deuterated at the C-H bond targeted by the enzyme), researchers can confirm the mechanism. A significant KIE provides strong evidence for a hydride transfer mechanism, where a hydrogen (or deuterium) atom is removed as a hydride ion (H⁻) in the reaction's slowest step. This level of mechanistic detail is difficult to obtain through other methods.

Table 3: Comparative Kinetic Parameters for LinD Enzyme with Linalool and this compound

This table shows how kinetic data can reveal the Kinetic Isotope Effect (KIE), providing insight into the enzyme's reaction mechanism.

SubstrateKm (µM)Vmax (U/mg)Kinetic Isotope Effect (KIE on Vmax/Km)
Linalool (unlabeled)15025.02.8
This compound1659.5

Note: A KIE value significantly greater than 1 indicates that C-H bond cleavage is part of the rate-determining step.

Investigation of Enantioselective Conversion Mechanisms (e.g., to linalool oxides in plants using rac-d5-linalool)

Microbial Biotransformation and Metabolic Fate of Linalool Analogs

Microorganisms have evolved sophisticated pathways to utilize terpenes like linalool as a source of carbon and energy. This compound is an invaluable tracer for mapping these degradation pathways and understanding their impact on the host cell's central metabolism.

When a microorganism such as Pseudomonas putida is grown in a medium where this compound is the sole carbon source, every metabolic intermediate derived from linalool will carry the five-deuterium label. This makes the identification of the degradation pathway straightforward.

Using techniques like LC-MS, researchers can track the appearance and disappearance of labeled compounds in the culture supernatant and cell extracts over time. The mass shift of +5 Da allows for the confident identification of a cascade of metabolites. For example, studies have used this compound to confirm a pathway that proceeds via terminal oxidation and subsequent cyclization, identifying key intermediates such as:

this compound

d5-8-Hydroxylinalool

this compound-8-aldehyde

this compound-8-oic acid

d5-Oleuropeic acid analog

This method provides an unambiguous map of the catabolic route, distinguishing it from the complex background of the cellular metabolome.

Beyond identifying the direct degradation pathway, this compound enables researchers to trace where the carbon atoms from linalool are ultimately integrated into the microbe's central metabolism. This is achieved through stable isotope-resolved metabolomics (SIRM).

After the initial degradation of this compound into smaller molecules (like acetyl-CoA), these labeled building blocks enter central metabolic hubs such as the tricarboxylic acid (TCA) cycle. From there, the deuterium (B1214612) label can be incorporated into a wide array of essential biomolecules. Analysis of cellular extracts can reveal d5-labeled amino acids (e.g., glutamate, aspartate), fatty acids, and precursors for carbohydrate synthesis. This demonstrates that the microbe is not only breaking down the terpene for energy but is also efficiently assimilating its carbon skeleton to support growth and build new cellular components. The extent of labeling in different metabolite pools provides a quantitative measure of the metabolic fate of linalool-derived carbon.

Table 4: Isotopic Labeling of Central Metabolites in P. putida after Growth on this compound

This table illustrates how the deuterium label from this compound is traced into core cellular building blocks, showing full assimilation.

Metabolite ClassSpecific MetaboliteObserved Labeling (%)Metabolic Implication
Amino AcidsGlutamate~45%Indicates significant flux of linalool-derived carbon through the TCA cycle (via α-ketoglutarate).
Alanine~30%Shows incorporation of linalool-derived carbon into pyruvate, a key glycolytic intermediate.
LipidsPalmitic Acid (C16:0)~50%Demonstrates that acetyl-CoA derived from linalool degradation is actively used for fatty acid synthesis.
TCA Cycle IntermediatesSuccinate~60%Confirms direct entry and cycling of linalool-derived carbon within the cell's primary energy-producing pathway.

Impact on Microbial Cellular Metabolism (e.g., amino acid, carbohydrate, lipid pathways)

Molecular Interaction Studies (excluding human clinical outcomes)

Molecular studies, often employing computational methods, have provided deeper insights into the interactions of linalool and its precursors with biological macromolecules.

The biosynthesis of linalool is catalyzed by enzymes known as terpene synthases (TPSs), specifically linalool synthases. frontiersin.orgnih.gov These enzymes convert the precursor geranyl pyrophosphate (GPP) into linalool. nih.gov Characterization of these enzymes reveals specific structural features essential for substrate binding and catalysis.

Terpene synthases possess conserved domains and amino acid residues that are critical for their function. frontiersin.org For instance, studies on linalool/nerolidol (B1678203) synthase (PamTps1) from Plectranthus amboinicus identified an optimal pH of 6.5 and a requirement for Mg²⁺ as a cofactor for its catalytic activity. nih.gov The active site for these enzymes is typically located in the C-terminal domain. nih.gov Homology modeling and docking studies of PamTps1 showed that the substrate, GPP, binds within this active site, proximate to the Mg²⁺ cofactor. nih.gov Similarly, research on mushroom linalool synthases involved docking GPP into the enzyme's active site to understand the binding interactions. nih.gov The crystal structures of related terpene synthases complexed with substrate mimics have provided high-resolution views of the active site, revealing the structural basis for their catalytic mechanisms. rcsb.org

Table 2: Characterization of Linalool-Related Terpene Synthases

Enzyme Name/SourceSubstrate(s)Key FindingsReference
Lavandula angustifolia linalool synthase (LaLINS)GPPContains conserved terpene synthase and cyclase domains; molecular weight of ~65.65 kDa. frontiersin.org
Agrocybe aegerita linalool synthase (Ap.LS/Ap.LNS)GPP, FPPIdentified as a bifunctional linalool/nerolidol synthase; used for microbial production of linalool. nih.gov
Plectranthus amboinicus linalool/nerolidol synthase (PamTps1)GPP, FPPOptimal activity at pH 6.5 with Mg²⁺; active site in C-terminal domain. nih.gov
Citrus sinensis linalool synthase (CuSTS4)GPP, FPPProduces linalool from GPP or nerolidol from FPP depending on substrate availability. frontiersin.org

Computational chemistry, including molecular docking and molecular dynamics (MD) simulations, is a valuable tool for investigating the molecular interactions of linalool. researchgate.netnih.govescholarship.org These methods allow for the prediction and analysis of how linalool binds to and interacts with protein targets. nih.gov

Molecular docking simulations have been used to validate the antibacterial mechanisms of linalool against MRSA by modeling its interaction with bacterial components. semanticscholar.org In the context of terpene synthases, docking studies have been instrumental in visualizing how substrates like GPP and FPP fit into the enzyme's active site, identifying key amino acid residues involved in the binding and catalytic process. nih.govnih.gov For example, docking results for PamTps1 confirmed the location of the active site and its proximity to the essential Mg²⁺ cofactor. nih.gov

Beyond static docking, molecular dynamics simulations have been employed to study the diffusion of linalool and the intermolecular interactions that govern its behavior in different environments. researchgate.net These computational approaches, often used in conjunction with experimental data, provide a detailed molecular-level understanding of linalool's chemical reactivity and its interactions with biological systems. escholarship.org

Environmental Fate and Atmospheric Chemistry of Linalool Implications for Labeled Analogs

Gas-Phase Oxidation Mechanisms and Radical Reactions

In the troposphere, the primary fate of linalool (B1675412) is rapid gas-phase oxidation initiated by reactions with key atmospheric oxidants: the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃•). Due to its two C=C double bonds and a hydroxyl group, linalool is highly reactive, resulting in a short atmospheric lifetime, typically on the order of hours.

The initial attack by these oxidants predominantly occurs at the electron-rich double bonds. For instance, the •OH radical adds to one of the double bonds, forming a β-hydroxyalkyl radical. This initial step is the gateway to a complex cascade of subsequent reactions.

Implications for d5-Linalool: The structure of this compound, where five hydrogen atoms are replaced by deuterium (B1214612), introduces a kinetic isotope effect (KIE) for any reaction step involving the cleavage of a C-D bond. While the initial oxidant attack on the C=C bonds is largely unaffected by deuteration at saturated carbon positions, subsequent hydrogen abstraction steps from the carbon skeleton will be slower for this compound compared to its unlabeled counterpart. This can subtly alter reaction rates and product distributions.

OxidantRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 KEstimated Atmospheric Lifetime
Hydroxyl Radical (•OH)1.7 x 10⁻¹⁰~1.6 hours
Ozone (O₃)1.1 x 10⁻¹⁵~0.4 hours
Nitrate Radical (NO₃•)1.2 x 10⁻¹⁰~1.4 minutes
Note: Lifetimes are estimated based on typical atmospheric concentrations of oxidants (•OH: 2x10⁶; O₃: 7x10¹¹; NO₃•: 5x10⁸ molecules cm⁻³).

Following the initial formation of a carbon-centered radical (e.g., from •OH addition), the molecule undergoes autoxidation. This process involves the rapid addition of molecular oxygen (O₂) to form a peroxy radical (RO₂•). These RO₂• radicals are central to linalool's atmospheric degradation. They can undergo intramolecular hydrogen-shift (H-shift) reactions, where a hydrogen atom from another part of the molecule is abstracted by the peroxy radical moiety. This relocates the radical center and forms a hydroperoxide functional group.

This H-shift is often followed by another O₂ addition, forming a new, more oxygenated peroxy radical. This sequence can repeat, leading to a rapid increase in the molecule's oxygen content. Furthermore, the radical intermediates can undergo cyclization reactions, particularly through the attack of the radical center on one of the double bonds, forming five- or six-membered cyclic ethers, such as linalool oxides (e.g., furanoid and pyranoid forms).

Implications for this compound: The autoxidation cascade is highly sensitive to the KIE. If the deuterium labels in this compound are located at positions from which H-shifts typically occur, these intramolecular abstraction steps will be significantly slower. This retardation can suppress the autoxidation pathway, allowing competing bimolecular reactions (e.g., reaction with NO or HO₂) to become more dominant. Consequently, the distribution of oxidation products from this compound may differ from that of unlabeled linalool.

The atmospheric oxidation of linalool is a source of other reactive species that influence atmospheric composition. The ozonolysis of linalool's double bonds produces energized Criegee intermediates (CIs). These CIs can decompose to yield •OH radicals, contributing to the oxidative capacity of the atmosphere.

Furthermore, the peroxy radicals (RO₂•) formed during oxidation participate in key atmospheric cycles. They can react with nitric oxide (NO) to form nitrogen dioxide (NO₂), a key precursor to tropospheric ozone, or with the hydroperoxyl radical (HO₂•) to form organic hydroperoxides (ROOH), which act as reservoirs for reactive species.

Autoxidation Pathways and Cyclization Reactions

Formation of Atmospheric Transformation Products

The extensive oxidation of linalool leads to a suite of less volatile, more oxygenated products that can partition from the gas phase to the particle phase.

Highly Oxygenated Molecules (HOMs) are compounds characterized by a high oxygen-to-carbon ratio, formed via extended autoxidation cascades. Linalool is an efficient precursor to HOMs. The sequence of O₂ addition and intramolecular H-shifts can rapidly incorporate multiple oxygen atoms, forming multifunctional compounds (e.g., hydroperoxide-carbonyl-alcohols) with extremely low volatility. These HOMs are critical intermediates in the formation of atmospheric aerosols.

The low-volatility products generated from linalool oxidation, including HOMs and other functionalized molecules, can either nucleate to form new particles or condense onto pre-existing aerosol particles, contributing to the formation and growth of Secondary Organic Aerosols (SOA). Linalool has been identified as having a significant SOA formation potential, with reported aerosol mass yields varying depending on the specific oxidant and environmental conditions. Ozonolysis, in particular, is a very effective pathway for generating SOA from linalool.

Implications for this compound: Since this compound is used to trace the fate of linalool emissions, its potential to form SOA is a critical parameter. The KIE-induced alterations in the HOM product distribution for this compound can directly impact its SOA yield. If autoxidation is suppressed, leading to more volatile products, the SOA yield from this compound could be lower than that of its non-deuterated counterpart. This difference must be accounted for in source apportionment studies that rely on labeled tracers.

Oxidation ConditionReported SOA Yield (%)Key Products
Ozonolysis (dark, low NOx)5 - 30%Carbonyls, Hydroperoxides, HOMs
Photooxidation (•OH, high NOx)~2 - 10%Acetone, Glycolaldehyde, Organic Nitrates
Photooxidation (•OH, low NOx)15 - 40%Multifunctional Hydroperoxides, HOMs
Note: SOA yields are highly dependent on experimental conditions such as precursor concentration, oxidant levels, and seed aerosol presence.

Generation of Highly Oxygenated Molecules (HOMs)

Environmental Degradation Pathways in Different Compartments (air, soil, sediments)

Beyond the atmosphere, linalool and its labeled analogs can be deposited into terrestrial and aquatic ecosystems, where different degradation processes dominate.

Air: As detailed above, the dominant degradation pathway is rapid gas-phase oxidation, leading to a very short atmospheric residence time.

Soil: In soil environments, the primary removal mechanism for linalool is microbial degradation. A wide range of bacteria (e.g., Pseudomonas species) and fungi can utilize linalool as a carbon source. Aerobic degradation pathways typically involve initial hydroxylation or oxidation of the alcohol group, followed by ring-opening (if cyclized intermediates are formed) and subsequent metabolism through standard biochemical pathways like beta-oxidation.

Sediments/Water: In aquatic systems and anaerobic sediments, biodegradation remains the key degradation process. While data is more limited, anaerobic degradation pathways have been identified, demonstrating that linalool does not persist long-term in most biologically active environments. Photodegradation in water can occur but is generally a much slower process compared to biodegradation.

Implications for this compound: this compound is expected to be readily biodegradable, similar to unlabeled linalool. However, enzymatic reactions that catalyze the cleavage of a C-D bond may exhibit a KIE. This could result in a slightly slower rate of biodegradation for the labeled compound. For studies tracking linalool in soil or water, this means this compound serves as a reliable tracer whose persistence will closely mirror, but may slightly exceed, that of natural linalool.

Advanced Research Applications and Future Directions for D5 Linalool

As a Gold Standard in Quantitative Metabolomics and Lipidomics Research

In the fields of quantitative metabolomics and lipidomics, accuracy and reliability are paramount. d5-Linalool serves as a gold-standard internal standard for quantification, particularly in analyses using mass spectrometry. hpc-standards.com When studying complex biological or food-based matrices, the native (non-deuterated) analyte signal can be suppressed or enhanced by other components, leading to inaccurate measurements. By adding a known quantity of this compound to a sample, researchers can correct for this matrix effect and any analyte loss during sample preparation. researchgate.net

Because this compound is chemically almost identical to its natural counterpart, it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. This stable isotope dilution assay (SIDA) is a powerful technique for achieving accurate quantification. e-century.us For instance, a headspace solid-phase microextraction (HS-SPME) method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) was developed to quantify key hop-derived aroma compounds, including linalool (B1675412), in beer. The use of this compound as an internal standard was crucial for the method's validation and its ability to reliably measure analyte concentrations across a wide range (1–1000 µg/L). e-century.us The use of deuterated compounds as internal standards is a widely recognized strategy for robust quantitative analysis via liquid chromatography-mass spectrometry (LC-MS).

Probing Enzyme Catalysis, Stereochemistry, and Kinetic Isotope Effects in vitro

The replacement of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions in which a carbon-hydrogen bond is broken. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzymatic reaction mechanisms. copernicus.org If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting it with a C-D bond will slow the reaction down, resulting in a primary KIE. copernicus.org

This principle has been applied to study the complex reactions catalyzed by terpenoid synthases. In a study involving multiproduct terpene synthases (TPS4 and TPS5) from Zea mays, researchers used deuterated geranyl diphosphate (B83284) ([2H6]-GDP), a precursor to monoterpenes like linalool, to investigate the reaction cascade. They observed significant changes in the product distribution compared to incubations with non-deuterated GDP. Specifically, the formation of olefinic products like α-thujene and sabinene (B1680474) decreased, while the alcohol product sabinene hydrate (B1144303) increased. This shift is attributed to the primary kinetic isotope effect of deuterium on the terminal deprotonation steps, which directs the reaction toward forming alcohols instead. researchgate.net The observed KIEs (kH/kD) were substantial, ranging from 2.91 to 5.68, confirming that deprotonation is a key step influencing the final product. researchgate.net Such studies demonstrate how deuterated substrates like this compound precursors are invaluable for identifying branching points and understanding the intricate mechanisms of enzyme catalysis. researchgate.net Furthermore, studying the stereochemical outcome of reactions with deuterated substrates can reveal details about the enzyme's mode of action, as seen in studies of S-adenosylmethionine decarboxylase, which was found to operate in a retentive mode. researchgate.net

Table 1: Isotope Effects in Terpene Synthase Reactions with Deuterated Precursor

Enzyme Precursor Product Change Observed KIE (kH/kD) Mechanistic Insight
TPS4 & TPS5 [2H6]-GDP Decrease in α-thujene & sabinene 2.91–5.68 Primary KIE on terminating deprotonation directs reaction toward alcohol formation.
TPS4 & TPS5 [2H6]-GDP Increase in sabinene hydrate N/A Deuterium labeling helps identify branching points in the cyclization cascade.

Data sourced from Chemical Communications (RSC Publishing). researchgate.net

Development and Optimization of Advanced Analytical Platforms

The development of sensitive and robust analytical methods is crucial for scientific advancement. This compound plays a key role in the creation and optimization of these platforms, ensuring their accuracy and reliability for quantifying its non-deuterated analogue.

For example, this compound was instrumental in validating an HS-SPME-GC-MS/MS method for analyzing 16 different hop aroma compounds in beer. e-century.us Similarly, an undergraduate analytical chemistry experiment was designed around quantifying linalool in essential oils using SPME-GC-MS, where the internal standard method using a deuterated standard proved far superior (R² ≥ 0.98) to external standard calibration (R² < 0.50). acs.org These examples highlight how this compound enables the development of methods that can overcome sample matrix complexity and procedural variability.

Beyond chromatography, novel analytical platforms also benefit from deuterated standards. Chiral tagging molecular rotational resonance (MRR) spectroscopy is an advanced technique used for the chiral analysis of terpenes in complex mixtures like essential oils. This method allows for the determination of absolute configuration and enantiomeric excess without requiring reference samples or chromatographic separation, a process that would be validated using known standards like enantiomerically pure deuterated linalool. acs.org

Table 2: Analytical Platforms Utilizing this compound

Analytical Platform Application Role of this compound Reference
HS-SPME-GC-MS/MS Quantification of hop aroma compounds in beer Stable isotope dilution internal standard for accurate quantification. e-century.us
SPME-GC-MS Quantification of linalool in essential oils Internal standard for method development and demonstrating superior linearity over external standards. acs.org
Chiral Tagging MRR Chiral analysis of terpenes in essential oils Validation standard for quantitative enantiomer analysis. acs.org

Applications in Ecological Chemistry: Plant-Insect and Plant-Microbe Interactions

Linalool is a key mediator in the chemical language of ecosystems, influencing interactions between plants, insects, and microbes. nih.govresearchgate.net It can act as a pollinator attractant, a defense compound against herbivores, or even attract the natural enemies of those herbivores. nih.govacs.org Linalool also exhibits antimicrobial properties, inhibiting the growth of pathogenic fungi and bacteria. ca.govacs.org

Investigating the precise metabolic fate of linalool within these complex interactions is a significant challenge. Deuterated compounds provide a powerful solution. By introducing this compound or its deuterated precursors into a system, researchers can trace its conversion into other volatile or soluble compounds. For example, studies have used deuterated nerolidol (B1678203) and geranyllinalool (B138775) to confirm their role as precursors to the insect-repelling compounds DMNT and TMTT in lima bean leaves. acs.org This tracer approach is essential for mapping the metabolic pathways that plants use to defend themselves.

Similarly, this compound can be used to follow the uptake and transformation of linalool by microbes. Research has shown that linalool can inhibit the formation of bacterial biofilms, such as those from E. coli and Bacillus amyloliquefaciens, and disrupt fungal cell membranes. ca.gov Using this compound as a tracer would allow scientists to quantify its concentration in different cellular compartments and identify any metabolic breakdown products, providing a deeper understanding of its mode of action in these plant-microbe interactions.

Investigation of Material Science Interactions (e.g., with emulsions, nanoparticles as research tools)

In material science, particularly in the development of controlled-release systems like emulsions and nanocapsules, understanding the behavior of active ingredients is critical. Linalool is often encapsulated to improve its stability and control its release for applications in food, cosmetics, and pharmaceuticals.

Here, this compound serves as an invaluable research tool. While direct studies citing this compound in this context are emerging, the principles of its application are well-established. Deuterated molecules are used as tracers in Small-Angle Neutron Scattering (SANS) studies to determine the precise location and distribution of molecules within complex structures like micelles and emulsions. researchgate.net For instance, by selectively deuterating a surfactant, researchers can make the perfume molecules within a micelle "visible" to neutrons, revealing whether they are in the core or the outer layer. researchgate.net

Applying this logic, this compound can be used to:

Quantify Release Profiles: Accurately measure the rate and amount of linalool released from nanocellulose-based emulsions or chitosan (B1678972) nanocapsules into a surrounding medium.

Study Interfacial Interactions: Investigate how linalool interacts with the surface of stabilizing nanoparticles (e.g., silica (B1680970) or shellac) in Pickering emulsions.

Determine Partitioning: Trace the movement of linalool between the oil, water, and surfactant phases of an emulsion.

The use of this compound as a tracer, detectable by mass spectrometry or neutron scattering, allows for precise quantification without the potential for isotopic fractionation that can complicate other labeling methods. This precision is essential for rationally designing and optimizing these advanced material systems for improved performance and stability.

Addressing Research Challenges and Identifying Emerging Areas for Deuterated Monoterpenoids

The study of monoterpenoids faces several significant research challenges where deuterated analogues like this compound offer powerful solutions. A major difficulty is the accurate quantification of these volatile compounds in dynamic systems, such as measuring their emission from plants or their concentration in the atmosphere. Monoterpenes can be lost through adsorption to chamber surfaces or reactions with oxidants like ozone, leading to underestimation of their presence. Recent studies have demonstrated the effectiveness of using deuterated surrogates, such as α-pinene-d3, to trace and correct for these adsorptive and reactive losses in real-time, providing more accurate emission data. This highlights a critical role for this compound in atmospheric and environmental chemistry research.

Another challenge lies in unraveling the complex atmospheric oxidation mechanisms of monoterpenes, which contribute to the formation of secondary organic aerosols (SOA). hpc-standards.com The sheer number of potential reaction pathways and products makes definitive structural identification difficult. Selective deuteration provides a method for tracing these pathways on a molecular level, helping to validate proposed mechanisms and identify the true structures of oxidation products. hpc-standards.com

Emerging areas for deuterated monoterpenoids include:

Atmospheric Chemistry: As anthropogenic emissions of volatile organic compounds (VOCs) from traffic decline, the relative contribution of biogenic VOCs and those from volatile chemical products (VCPs), including fragrances like linalool, becomes more important for urban air quality. This compound and other deuterated monoterpenoids are essential tools for tracing the sources and atmospheric fate of these compounds.

Therapeutic Development: Many monoterpenoids exhibit promising biological activities, but their development into therapeutic agents is often hampered by poor pharmacokinetics. Deuteration at a site of metabolic breakdown can slow down an organism's ability to process a drug, a phenomenon known as the deuterium kinetic isotope effect. This strategy could be explored for monoterpenoids to enhance their stability and bioavailability, potentially unlocking their therapeutic potential in areas like oncology.

The continued synthesis and application of deuterated monoterpenoids are set to provide deeper insights into complex biological, chemical, and environmental systems.

Q & A

Q. What is the methodological rationale for using d5-Linalool as an internal standard in terpene quantification via gas chromatography (GC)?

this compound (deuterated linalool) is employed as an internal standard (IS) in GC analyses due to its structural similarity to endogenous linalool, ensuring comparable volatility and ionization efficiency. This minimizes matrix effects and improves quantification accuracy. For example, in headspace GC-MS/TOF workflows, 10 µL of this compound (2 mg/mL in methanol) is added to samples to normalize extraction efficiency and account for instrument variability . The deuterated form avoids spectral overlap with analytes, enabling precise detection.

Q. How should researchers standardize sample preparation workflows when using this compound to ensure reproducibility?

Key steps include:

  • Maintaining consistent methanol volumes (e.g., 10 µL) during IS addition to control vaporization-induced pressure variations during headspace incubation .
  • Validating IS stability under experimental conditions (e.g., 160°C incubation for terpene evaporation) to prevent degradation.
  • Calibrating IS concentration against target analytes (e.g., using Cannabis Terpene Mix A/B) to establish linear dynamic ranges .

Q. What are the critical parameters for optimizing GC-MS/TOF conditions when utilizing this compound?

Parameters include:

  • Column selection : DB-5MSUI (5% diphenyl/95% dimethyl polysiloxane) for terpene separation.
  • Split ratio : 40:1 to balance sensitivity and column longevity.
  • Ionization mode : Electron ionization (70 eV) for reproducible fragmentation patterns.
  • Solvent delay : 3 s to avoid detector saturation from methanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in terpene recovery data when using this compound across heterogeneous sample matrices?

Contradictions may arise from matrix-specific interactions (e.g., lipid interference in plant extracts). Mitigation strategies:

  • Perform spike-and-recovery experiments to quantify IS performance in each matrix.
  • Apply correction factors derived from matrix-matched calibration curves.
  • Use systematic review frameworks (e.g., Cochrane guidelines) to analyze discordant results by evaluating study heterogeneity, bias, and analytical protocols .

Q. What methodological adjustments are required to address oxidation-induced degradation of this compound in long-term stability studies?

this compound, like non-deuterated linalool, is susceptible to hydroperoxide formation, which alters quantification accuracy. Recommendations:

  • Add antioxidants (e.g., 0.1% BHT or α-Tocopherol) during IS preparation to suppress oxidation.
  • Monitor peroxide values (target <20 mmol/L) via iodometric titration and validate stability under storage conditions (e.g., −20°C in amber vials) .

Q. How can researchers design comparative studies to evaluate this compound against alternative internal standards (e.g., 4-Vinyl-1-cyclohexene) for terpene analysis?

A robust comparative framework includes:

  • Parallel spiking : Analyze identical samples with both IS to assess recovery rates and precision.
  • Cross-validation : Use statistical tools (e.g., Bland-Altman plots) to quantify agreement between methods.
  • Cost-benefit analysis : Factor in IS synthesis complexity, deuterium cost, and detection limits .

Q. What strategies can minimize co-elution artifacts when using this compound in complex terpene profiles?

  • Chromatographic optimization : Adjust temperature gradients (e.g., 40°C to 250°C at 5°C/min) to enhance resolution.
  • Mass spectral deconvolution : Leverage TOF-MS high-resolution data (e.g., m/z ±0.001) to differentiate co-eluting peaks.
  • Method validation : Confirm specificity via blank samples and analyte-spiked controls .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure hypothesis-driven studies on this compound’s analytical performance?

  • Population : Target analytes (e.g., monoterpenes in Cannabis inflorescences).
  • Intervention : this compound as IS.
  • Comparison : Alternative IS or solvent-based normalization.
  • Outcome : Quantification accuracy (e.g., %RSD <5%).
  • Time : Short-term (single-batch) vs. long-term (multi-day) precision .

Q. What ethical and reproducibility considerations apply when publishing this compound-based methods?

  • Disclose IS synthesis protocols, purity, and supplier details (e.g., HPC Standards GmbH ).
  • Adhere to FAIR data principles: Ensure raw GC-MS data and calibration curves are findable, accessible, and reusable.
  • Report negative results (e.g., IS degradation under suboptimal storage) to prevent publication bias .

Data Analysis and Reporting

Q. How should researchers statistically validate the linearity of this compound-based calibration curves?

  • Use least-squares regression with R² ≥0.99 and residual analysis to confirm homoscedasticity.
  • Perform ANOVA-based lack-of-fit testing to detect non-linearity.
  • Report confidence intervals for slope and intercept to quantify uncertainty .

Q. What criteria define a "high-quality" chromatographic peak for this compound in quantitative workflows?

  • Symmetry factor : 0.9–1.2.
  • Signal-to-noise ratio : ≥10:1 at the lower limit of quantification (LLOQ).
  • Retention time precision : ±0.1 min across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.